But-2-yne-1,4-diol 2-(chloromethyl)oxirane

Description

Contextual Significance and Research Trajectories

But-2-yne-1,4-diol 2-(chloromethyl)oxirane, systematically understood as a reaction product of 2-butyne-1,4-diol (B31916) and epichlorohydrin (B41342), holds potential as a versatile precursor in the synthesis of advanced polymers. The presence of both a reactive epoxy group and a central alkyne unit within a single molecular framework allows for a variety of subsequent chemical modifications.

Contemporary research into molecules with similar structures, such as alkyne-functionalized epoxy resins, is exploring several promising trajectories. One key area is the development of novel thermosetting polymers. The alkyne group can participate in highly efficient "click chemistry" reactions, such as the thiol-yne reaction, which is utilized in photocurable resins. researchgate.net This approach allows for rapid curing under UV irradiation and can produce polymers with tailored properties. researchgate.net The incorporation of alkyne functionalities into polymer backbones can lead to materials with enhanced thermal and dielectric properties. researchgate.net

Furthermore, the diglycidyl ether derivatives of diols, such as butanediol (B1596017) diglycidyl ether, are established components in epoxy resin formulations. researchgate.net The curing behavior of these resins with various agents, like aromatic diamines, is a subject of ongoing kinetic studies to optimize material properties for specific applications. researchgate.net The inclusion of a butynediol-derived structure within an epoxy resin can influence the final cross-linked network, potentially impacting its mechanical strength and thermal stability.

The broader field of functional polymers derived from butanediol and similar diols is also an active area of research. These polymers find applications in a range of materials, from polyesters to polyurethanes. nih.gov The ability to introduce specific functionalities, such as the alkyne group in this compound, opens up possibilities for creating polymers with advanced characteristics for use in coatings, adhesives, and composites. researchgate.net

Historical Development in Alkyne-diol and Epoxide Chemistry Intersections

The historical context for the synthesis of this compound is rooted in two significant streams of chemical development: the chemistry of acetylene (B1199291) and the production of epoxides.

The synthesis of the precursor, 2-butyne-1,4-diol, is a classic example of Reppe chemistry, a field of industrial organic chemistry pioneered by Walter Reppe in the 1930s. Reppe developed methods for the safe handling and reaction of acetylene under pressure, leading to the synthesis of a wide range of valuable chemicals. The reaction of acetylene with two equivalents of formaldehyde (B43269) is the cornerstone of 2-butyne-1,4-diol production. This foundational work provided the chemical industry with a key building block for numerous materials.

The other key component, the epoxide ring, is typically introduced via epichlorohydrin. The development of epoxy resins dates back to the 1930s and 1940s, with the key reaction being the condensation of epichlorohydrin with compounds containing active hydrogen atoms, such as bisphenol A. This chemistry leads to the formation of diglycidyl ethers, which are the most common type of epoxy resins. These resins can be cured, or cross-linked, by reacting with various hardening agents to form strong, durable thermosetting polymers.

The conceptual intersection of these two fields—the functionalization of alkyne-diols with epoxide-containing reagents like epichlorohydrin—represents a logical progression in the quest for new monomers for advanced materials. By combining the rigid, linear structure of the butyne unit with the reactive, cross-linking potential of the epoxy groups, chemists can design polymers with unique architectures and properties. While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its existence as a reaction product points to the ongoing exploration of novel bifunctional monomers in polymer science.

Structure

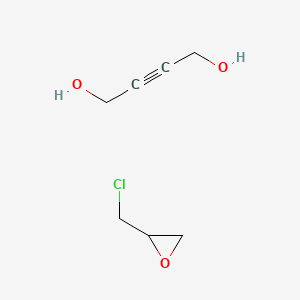

2D Structure

Properties

IUPAC Name |

but-2-yne-1,4-diol;2-(chloromethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.C3H5ClO/c5-3-1-2-4-6;4-1-3-2-5-3/h5-6H,3-4H2;3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNWEVUXQTXHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCl.C(C#CCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68441-62-3, 68441-61-2 | |

| Details | Compound: 2-Butyne-1,4-diol, polymer with 2-(chloromethyl)oxirane, brominated, dehydrochlorinated | |

| Record name | 2-Butyne-1,4-diol, polymer with 2-(chloromethyl)oxirane, brominated, dehydrochlorinated, methoxylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68441-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: 2-Butyne-1,4-diol, polymer with 2-(chloromethyl)oxirane, brominated, dehydrochlorinated | |

| Record name | 2-Butyne-1,4-diol, polymer with 2-(chloromethyl)oxirane, brominated, dehydrochlorinated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68441-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40987982 | |

| Record name | But-2-yne-1,4-diol--2-(chloromethyl)oxirane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68876-96-0, 68411-16-5, 68410-08-2, 68441-62-3 | |

| Record name | 2-Butyne-1,4-diol, reaction products with epichlorohydrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68876-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyne-1,4-diol, ethers with epichlorohydrin, hydrolyzed | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68411-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Distillates (coal), solvent-refining (SRC), recycle | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068410082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyne-1,4-diol, ethers with epichlorohydrin, hydrolyzed | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyne-1,4-diol, reaction products with epichlorohydrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068876960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyne-1,4-diol, polymer with 2-(chloromethyl)oxirane, brominated, dehydrochlorinated, methoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyne-1,4-diol, reaction products with epichlorohydrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | But-2-yne-1,4-diol--2-(chloromethyl)oxirane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butyne-1,4-diol, polymer with 2-(chloromethyl)oxirane, brominated, dehydrochlorinated, methoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butyne-1,4-diol, reaction products with epichlorohydrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Distillates (coal), solvent-refining (SRC), recycle | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of But 2 Yne 1,4 Diol 2 Chloromethyl Oxirane

Ring-Opening Reactions of the Epoxide Moiety

The three-membered epoxide ring is characterized by significant ring strain, making it a potent electrophile susceptible to cleavage by a wide array of reagents. masterorganicchemistry.comlibretexts.org This reactivity is a cornerstone of synthetic chemistry, allowing for the controlled introduction of new functional groups. numberanalytics.com

Nucleophilic Ring-Opening Transformations

Under basic or neutral conditions, the ring-opening of the epoxide in But-2-yne-1,4-diol 2-(chloromethyl)oxirane proceeds via a classic SN2 mechanism. libretexts.org Strong nucleophiles, such as amines, thiols, or the acetylide itself, will preferentially attack the least sterically hindered carbon of the epoxide ring. youtube.comkhanacademy.org In this case, the attack would occur at the terminal carbon of the oxirane, leading to a specific regioisomer. This regioselectivity is a hallmark of base-catalyzed epoxide openings. libretexts.org

The reaction is initiated by the nucleophile attacking one of the electrophilic carbons of the epoxide, leading to the cleavage of a carbon-oxygen bond and the formation of an alkoxide intermediate. libretexts.org A subsequent protonation step, typically through a solvent or a mild acid workup, yields the final, neutral product. youtube.com A variety of nucleophiles can be employed, each leading to a different class of functionalized product. libretexts.org

Amines: Reaction with primary or secondary amines would yield amino alcohols, important building blocks in medicinal chemistry.

Thiols: Thiolates are excellent nucleophiles for epoxide opening, resulting in the formation of β-hydroxy thioethers.

Cyanide: The addition of a cyanide ion would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid. chemistrysteps.com

Intramolecular Attack: The terminal hydroxyl group of the butynediol backbone could potentially act as an intramolecular nucleophile, leading to the formation of a cyclic ether, although this would require specific conditions to favor cyclization over intermolecular reactions.

| Nucleophile (Nu⁻) | Reagent Example | Product Class |

| Amine | R₂NH | β-Amino alcohol |

| Thiolate | RSH / Base | β-Hydroxy thioether |

| Cyanide | NaCN | β-Hydroxy nitrile |

| Acetylide | RC≡C⁻ | γ-Hydroxy alkyne |

| Hydroxide (B78521) | NaOH | Diol |

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid catalyst, the mechanism of epoxide ring-opening changes significantly. masterorganicchemistry.com The reaction begins with the protonation of the epoxide oxygen, which enhances its leaving group ability and makes the ring more susceptible to nucleophilic attack, even by weak nucleophiles like water or alcohols. rsc.org

Unlike base-catalyzed reactions, the regioselectivity of acid-catalyzed opening is more complex and depends on the substitution pattern of the epoxide. baylor.edu The nucleophilic attack occurs at the carbon atom that can best stabilize the developing positive charge in the transition state, which often resembles an SN1 reaction. numberanalytics.comyoutube.com For an epoxide like the one in the title compound, which has primary and secondary carbons, the attack will preferentially occur at the more substituted (secondary) carbon. libretexts.orgmasterorganicchemistry.com This results in a different regioisomer compared to the base-catalyzed pathway.

The use of different acids and nucleophiles can lead to a variety of products. For instance, using hydrohalic acids (like HCl or HBr) will introduce a halogen atom, while using an alcohol as the solvent and nucleophile (alcoholysis) will result in the formation of a β-hydroxy ether. libretexts.orgmasterorganicchemistry.com

| Catalyst / Nucleophile | Conditions | Key Feature | Product Type |

| H₃O⁺ | Aqueous Acid | Attack at more substituted carbon | 1,2-Diol |

| ROH / H⁺ | Anhydrous Acid | Attack at more substituted carbon | β-Hydroxy ether |

| HX (e.g., HCl, HBr) | Anhydrous Acid | Attack at more substituted carbon | Halohydrin |

| Lewis Acids (e.g., BF₃) | Aprotic Solvent | Can catalyze opening with various nucleophiles | Varies |

Stereochemical Control in Epoxide Ring Opening

A crucial aspect of epoxide ring-opening is its stereospecificity. The reaction proceeds via an SN2-type mechanism, which dictates that the nucleophile attacks the carbon from the side opposite to the carbon-oxygen bond. chemistrysteps.comyoutube.com This results in an inversion of stereochemistry at the center of attack. masterorganicchemistry.comreddit.com If the carbon being attacked is a chiral center, its configuration will be inverted in the product. For the other carbon of the epoxide, where no bond is broken, the stereochemistry is retained. youtube.com This predictable stereochemical outcome is a powerful tool in asymmetric synthesis, allowing for the creation of specific stereoisomers.

Reactions Involving the Internal Acetylenic Linkage

The carbon-carbon triple bond (alkyne) in the core of the molecule offers another hub of reactivity, distinct from the epoxide. Alkynes are known to undergo a variety of addition and cycloaddition reactions. msu.edu

Addition Reactions Across the Triple Bond (e.g., Hydrogenation, Halogenation)

The internal alkyne can be transformed into an alkene or an alkane through addition reactions.

Hydrogenation: Catalytic hydrogenation can reduce the alkyne. Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), will selectively produce the cis (or Z)-alkene. Conversely, using sodium or lithium metal in liquid ammonia (B1221849) (a dissolving metal reduction) will yield the trans (or E)-alkene. Complete hydrogenation to an alkane can be achieved using a more active catalyst like palladium on carbon (Pd/C) with hydrogen gas.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the triple bond can also occur. libretexts.org The reaction typically proceeds through a cyclic halonium ion intermediate, and the addition of one equivalent of the halogen results in an anti-addition, forming a trans-dihaloalkene. libretexts.org The use of a second equivalent of the halogen will lead to a tetrahaloalkane. libretexts.org

Cycloaddition Chemistry (e.g., Click Chemistry Applications)

Cycloaddition reactions are powerful methods for forming cyclic compounds. libretexts.orgwikipedia.org The internal alkyne of this compound makes it a suitable substrate for such transformations, most notably in the realm of "click chemistry". organic-chemistry.org

Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. researchgate.net The premier example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org In this reaction, the alkyne moiety would react with an organic azide (B81097) (a compound with an N₃ group) in the presence of a copper(I) catalyst to form a highly stable 1,2,3-triazole ring. This reaction is exceptionally reliable and can be performed under mild, often aqueous, conditions. The presence of both the alkyne and the reactive epoxide suggests that this molecule could be used to create complex, functionalized polymers or molecular architectures by combining azide-alkyne click chemistry with epoxide ring-opening reactions. rsc.org

Beyond CuAAC, the alkyne can participate in other cycloaddition reactions, such as thiol-yne reactions, which involve the radical addition of thiols across the triple bond, offering another pathway to functional materials. nih.gov

Transformations at the Hydroxyl/Ether Functional Groups

The presence of a primary hydroxyl group and an ether linkage in this compound allows for a range of chemical modifications. These transformations are crucial for altering the molecule's physical and chemical properties, such as solubility, reactivity, and compatibility with other materials.

The hydroxyl group can readily undergo classical alcohol reactions. Etherification, for instance, can be achieved by reacting the compound with alkyl halides in the presence of a base. This reaction would yield a variety of new ether derivatives. Similarly, esterification can be accomplished by reaction with carboxylic acids, acyl chlorides, or acid anhydrides, leading to the formation of corresponding esters. These reactions are fundamental in synthetic organic chemistry for the protection of hydroxyl groups or for the introduction of new functional moieties.

The ether linkage, while generally more stable than the hydroxyl group, can also be a site for chemical transformation, although this typically requires more forcing conditions. Cleavage of the ether bond can occur under strongly acidic conditions, potentially leading to the formation of diol and halo-ether fragments.

Advanced Derivatization and Functionalization Strategies

Building upon the fundamental reactivity of the hydroxyl and ether groups, more complex derivatization strategies can be employed to synthesize novel compounds with tailored properties. These strategies often involve multi-step syntheses or the use of specialized reagents.

Preparation of Novel Mono- and Di-ethers/esters

The selective synthesis of mono- or di-ethers and esters from this compound is a key strategy for creating a diverse library of derivatives.

Mono-etherification and Mono-esterification:

Selective reaction at the primary hydroxyl group allows for the synthesis of mono-ethers and mono-esters. This can be achieved by carefully controlling the stoichiometry of the reagents and the reaction conditions. For example, using one equivalent of an alkylating or acylating agent in the presence of a suitable base can favor the formation of the mono-substituted product.

| Reactant | Reagent | Product Type | Potential Conditions |

| This compound | Alkyl Halide (e.g., CH₃I) | Mono-ether | Base (e.g., NaH), Anhydrous Solvent |

| This compound | Acyl Chloride (e.g., CH₃COCl) | Mono-ester | Base (e.g., Pyridine), Inert Solvent |

Di-functionalization:

Subsequent reaction of the remaining functional groups (e.g., the oxirane ring) after initial mono-etherification or mono-esterification can lead to di-functionalized derivatives. For instance, the oxirane ring can be opened by various nucleophiles, such as alcohols or amines, to introduce a second, different functional group. This sequential approach allows for the synthesis of complex molecules with distinct functionalities at different positions.

Halogenation and Other Electrophilic/Nucleophilic Substitutions

Further derivatization can be achieved through halogenation and other substitution reactions, targeting either the hydroxyl group or other reactive sites in the molecule.

Halogenation:

The primary hydroxyl group can be converted to a halide, a more versatile leaving group for subsequent nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for this transformation. This conversion opens up pathways to a wider range of derivatives by enabling reactions with a broader scope of nucleophiles.

| Starting Material | Reagent | Product |

| This compound | SOCl₂ | 4-Chloro-1-(2-(chloromethyl)oxiran-2-yl)methoxybut-2-yne |

| This compound | PBr₃ | 4-Bromo-1-(2-(chloromethyl)oxiran-2-yl)methoxybut-2-yne |

Nucleophilic Substitution:

With the hydroxyl group converted to a good leaving group (e.g., a tosylate or a halide), a variety of nucleophiles can be introduced. This includes amines, azides, cyanides, and thiols, leading to the formation of a wide array of novel compounds with potentially interesting biological or material properties. The acetylenic core of the molecule is generally stable under these conditions, allowing for selective modification at the termini.

Polymerization and Advanced Material Science Applications of But 2 Yne 1,4 Diol 2 Chloromethyl Oxirane

Homopolymerization Pathways

The epoxide group is the primary site for the polymerization of but-2-yne-1,4-diol 2-(chloromethyl)oxirane, proceeding mainly through ring-opening polymerization mechanisms. Both cationic and anionic methods can be employed to synthesize linear polyethers, with the alkyne and chloromethyl groups remaining as pendant functionalities along the polymer backbone.

Cationic ring-opening polymerization (CROP) of epoxides is a well-established method for producing polyethers. mdpi.comacs.org For this compound, this process would be initiated by a Lewis acid or a Brønsted acid. The reaction mechanism involves the protonation or coordination of the initiator to the oxygen atom of the epoxide ring, followed by nucleophilic attack of a monomer molecule on the activated epoxide. researchgate.net

The polymerization can proceed via two main mechanisms: the activated chain end (ACE) mechanism and the activated monomer (AM) mechanism. acs.org In the ACE mechanism, the growing polymer chain carries the positive charge. However, this can lead to side reactions like backbiting, resulting in the formation of cyclic oligomers. The AM mechanism, which is favored in the presence of hydroxyl-containing compounds, involves the protonation of the monomer, which then reacts with the neutral hydroxyl end of the growing polymer chain. This approach can offer better control over the molecular weight and reduce the formation of cyclic byproducts. acs.org

Initiating systems for the CROP of functional epoxides often include Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or strong protic acids. google.comresearchgate.net The polymerization is typically carried out in a suitable solvent such as methylene (B1212753) chloride.

Table 1: Hypothetical Parameters for Cationic Ring-Opening Polymerization

| Parameter | Value/Condition |

|---|---|

| Monomer | This compound |

| Initiator | Boron trifluoride etherate (BF₃·OEt₂) |

| Co-initiator/Transfer Agent | 1,4-Butanediol |

| Solvent | Methylene Chloride |

| Temperature | 0 °C to Room Temperature |

Anionic ring-opening polymerization (AROP) offers another effective route to synthesize high molecular weight polyethers with controlled structures from functionalized epoxides. msu.eduacs.orgresearchgate.net This method is particularly advantageous for monomers with sensitive functional groups. The polymerization is typically initiated by strong bases, such as alkali metal hydroxides, alkoxides, or organometallic compounds. researchgate.netacs.org

For this compound, a suitable initiator would be a nucleophile like potassium hydroxide (B78521) (KOH) or an alkoxide. The reaction proceeds through the nucleophilic attack of the initiator on one of the carbon atoms of the epoxide ring, leading to the formation of an alkoxide propagating species. The living nature of AROP allows for the synthesis of polymers with narrow molecular weight distributions (low dispersity, Đ) and well-defined end-groups. researchgate.netacs.org The use of bulky organic superbases or phosphazene bases can further enhance control over the polymerization and suppress side reactions. acs.orgrsc.org

A potential challenge in the AROP of this monomer could be a side reaction involving the chloromethyl group. However, by carefully selecting the reaction conditions, such as temperature and initiator, these side reactions can be minimized.

Table 2: Potential Conditions for Anionic Ring-Opening Polymerization

| Parameter | Condition |

|---|---|

| Monomer | This compound |

| Initiator | Potassium alkoxide / 18-crown-6 |

| Solvent | Toluene or Tetrahydrofuran (THF) |

| Temperature | 25-80 °C |

Copolymerization Strategies with Diverse Monomers

The presence of multiple functional groups in this compound makes it an excellent candidate for copolymerization, allowing for the creation of a wide range of functional materials.

This compound can be copolymerized with other cyclic ethers, such as ethylene (B1197577) oxide or propylene (B89431) oxide, via AROP to produce functional poly(ethylene glycol) (PEG) or poly(propylene glycol) (PPG) copolymers. rsc.org This approach allows for the introduction of alkyne and chloromethyl functionalities along a polyether backbone, which can be used for subsequent modifications. The reactivity ratios of the comonomers will determine the microstructure of the resulting copolymer, which can range from random to block-like. rsc.org

Furthermore, the monomer can participate in the ring-opening copolymerization with cyclic anhydrides to form polyesters. researchgate.netacs.org This reaction is often catalyzed by metal complexes and can lead to alternating copolymers of the epoxide and anhydride. The resulting polyesters would possess pendant alkyne and chloromethyl groups, offering a combination of polyester (B1180765) properties with reactive handles for further functionalization.

The pendant alkyne and chloromethyl groups on the polymer chains derived from this compound are valuable for creating cross-linked networks. The alkyne groups can undergo various "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the thiol-yne reaction. elsevierpure.comnih.govnih.gov For instance, reacting the alkyne-functionalized polymer with a multifunctional azide (B81097) or thiol cross-linker can lead to the formation of a robust three-dimensional network. acs.org

The chloromethyl group provides another avenue for cross-linking through nucleophilic substitution reactions. For example, treatment with a diamine or a dithiol could link polymer chains together. The dual reactivity of the alkyne and chloromethyl groups allows for the development of complex network architectures through orthogonal cross-linking strategies. Cationic polymerization of multi-functional glycidyl (B131873) ethers is also a known route to produce highly cross-linked polyether networks. google.com

Table 3: Cross-linking Chemistries for Functionalized Polymers

| Functional Group | Cross-linking Reaction | Reagent Example |

|---|---|---|

| Pendant Alkyne | Thiol-yne "click" reaction | Multifunctional thiol |

| Pendant Alkyne | Azide-Alkyne Cycloaddition | Diazide cross-linker |

Structure-Property Relationships in Resultant Polymeric Systems

The properties of polymers derived from this compound are intrinsically linked to their molecular structure.

The linear polyether homopolymer is expected to be an amorphous material with a glass transition temperature (Tg) influenced by the flexibility of the polyether backbone and the size of the pendant groups. The presence of the polar chloromethyl group and the rigid alkyne moiety would likely result in a higher Tg compared to unsubstituted polyethers like poly(propylene oxide).

In copolymers, the incorporation of this compound units will modify the properties of the parent polymer. For example, in polyether copolymers, these units would disrupt the crystallinity of segments like PEG, leading to materials with tunable thermal properties. nih.govmdpi.com The hydrophilic-lipophilic balance (HLB) of amphiphilic block copolymers can also be precisely controlled by the amount of this functional monomer incorporated, which in turn affects their self-assembly behavior in solution. rsc.orgrsc.org

Upon cross-linking, the mechanical properties of the resulting network will be highly dependent on the cross-link density. A higher degree of cross-linking will lead to a more rigid material with a higher modulus and improved thermal stability. acs.org The specific chemistry used for cross-linking will also impact the final properties of the thermoset. For instance, triazole rings formed from CuAAC reactions can enhance the thermal stability and mechanical strength of the material.

Mechanical Performance of Polymer Architectures

The mechanical properties of a polymer, such as its tensile strength, modulus, and impact resistance, are fundamentally dictated by its molecular architecture, particularly its crosslink density. For polymers derived from this compound, the presence of the alkyne (carbon-carbon triple bond) group in the polymer backbone offers a significant advantage. This group can undergo various reactions, such as thermal or catalytic cyclotrimerization, to form aromatic crosslinks, or participate in "click" chemistry reactions like the azide-alkyne cycloaddition. nih.govnumberanalytics.com This secondary crosslinking mechanism, in addition to the traditional curing of the epoxy groups, can substantially increase the crosslink density of the final thermoset.

An increase in crosslink density generally leads to a higher tensile strength and Young's modulus, as the polymer chains are more rigidly held together. Research on other alkyne-functionalized resins has demonstrated that the incorporation of these groups can lead to materials with superior stiffness and strength compared to their non-alkyne counterparts. researchgate.net However, this increased rigidity often comes at the cost of reduced elongation at break and lower impact strength, making the material more brittle. The formulation can be tailored by adjusting the curing conditions or by copolymerizing with more flexible monomers to achieve a desired balance of stiffness and toughness for specific high-performance applications. researchgate.net

Table 1: Representative Mechanical Properties of Epoxy Resin Systems (for Comparative Purposes) Note: Data for the specific polymer "this compound" is not available. The following table provides typical values for a standard epoxy resin to offer a baseline for comparison.

| Property | Standard Bisphenol A Epoxy (DGEBA) Cured with Amine | Expected Influence of But-2-yne-1,4-diol Moiety |

| Tensile Strength (MPa) | 40 - 90 | Potentially higher due to increased crosslink density |

| Young's Modulus (GPa) | 2.5 - 4.0 | Potentially higher |

| Elongation at Break (%) | 3 - 6 | Potentially lower |

| Impact Strength (Izod, J/m) | 20 - 50 | Potentially lower without toughening agents |

Thermal Stability and Degradation Characteristics of Materials

The thermal stability of a polymer is critical for its application in environments where it may be exposed to elevated temperatures. The introduction of alkyne functionalities into an epoxy resin backbone is a known strategy to enhance thermal performance. nih.govresearchgate.net When heated, the alkyne groups can crosslink, forming a more densely packed and rigid network. This process can increase the glass transition temperature (Tg) of the material, which is the temperature at which it transitions from a rigid, glassy state to a more rubbery state. nih.gov A higher Tg is often indicative of better high-temperature performance.

Furthermore, the formation of highly stable aromatic structures through the cyclotrimerization of alkyne groups contributes to a higher char yield upon thermal decomposition. researchgate.net Char is the carbonaceous residue left after a material has been heated to a high temperature in an inert atmosphere. A high char yield is often correlated with improved flame retardancy, as the char layer can act as an insulating barrier, slowing down the degradation of the underlying material and reducing the release of flammable volatiles. nih.gov Thermogravimetric analysis (TGA) of epoxy resins modified with phosphorus and silicon-containing flame retardants has shown that enhancing char formation is a key mechanism for improving fire resistance. nih.gov Similarly, the intrinsic ability of alkyne-containing polymers to form stable char suggests that materials derived from this compound would likely exhibit enhanced thermal stability compared to standard epoxy resins. scielo.org.mx

Table 2: Representative Thermal Properties of Epoxy Resin Systems (for Comparative Purposes) Note: Data for the specific polymer "this compound" is not available. The table shows typical values for a standard epoxy and the documented effects on a related modified system.

| Property | Standard Bisphenol A Epoxy (DGEBA) | Alkyne-Modified Epoxy Resin (Representative Example) researchgate.net |

| Glass Transition Temp. (Tg) (°C) | 150 - 180 | > 200 (Potentially higher) |

| Decomposition Temp. (TGA, 5% wt loss) (°C) | ~350 nih.gov | Potentially higher |

| Char Yield at 700°C (N2 atm) (%) | ~15 - 20 researchgate.netnih.gov | > 25 (Significantly increased) |

Surface Properties and Wettability of Functionalized Polymers

The surface of a polymer plays a critical role in applications such as coatings, adhesives, and biomedical devices. The wettability, which is the ability of a liquid to maintain contact with a solid surface, is a key parameter and is often quantified by measuring the contact angle of a water droplet. The presence of reactive functional groups on a surface can be exploited to tailor these properties.

Polymers derived from this compound possess pendant alkyne groups that can be exposed at the surface. These groups are highly valuable as they serve as "handles" for surface modification via click chemistry. rsc.orgmdpi.com For instance, azide-terminated molecules can be covalently attached to the alkyne-functionalized surface with high efficiency and specificity. This allows for the grafting of a wide variety of molecules to control surface properties. For example, grafting hydrophilic polymers like poly(ethylene glycol) (PEG) could render the surface more water-wettable and resistant to protein adsorption, which is crucial for biomedical applications. mdpi.com Conversely, grafting hydrophobic fluorinated molecules could create a highly water-repellent (hydrophobic) surface. This versatility in surface functionalization is a significant advantage for creating materials with tailored interfacial properties. rsc.org

Targeted Applications in Functional Polymeric Materials

The unique chemical structure of this compound makes the resulting polymers highly suitable for a range of functional material applications, particularly where high performance and tailored surface properties are required.

Research in Coatings and Adhesives

In the field of coatings and adhesives, epoxy resins are valued for their excellent adhesion, chemical resistance, and durability. ekb.eg The incorporation of the But-2-yne-1,4-diol moiety can offer several enhancements. The increased crosslink density can lead to harder, more chemically resistant coatings. For adhesives, the alkyne groups could potentially form covalent bonds with appropriately functionalized substrates, leading to exceptionally strong adhesive joints.

Furthermore, the ability to modify the surface of a coating via the pendant alkyne groups is highly attractive. rsc.org This could be used to create coatings with specific functionalities, such as:

Anti-fouling surfaces: By attaching molecules that resist the adhesion of biological organisms. mdpi.com

Self-healing coatings: By incorporating reversible linkages or microcapsules that are triggered by the alkyne chemistry.

"Smart" surfaces: That can change their properties (e.g., wettability) in response to an external stimulus.

Solventless adhesive bonding is another area of interest, where reactive polymer coatings can form strong bonds without the need for volatile solvents. researchgate.net

Development of Resins and Composite Materials

High-performance composite materials, such as those reinforced with carbon or glass fibers, rely heavily on the properties of the matrix resin to transfer stress between the fibers and protect them from environmental damage. researchgate.netsciopen.com Epoxy resins are the most common matrix materials for advanced composites. researchgate.net The use of a resin based on this compound could lead to composites with superior thermal and mechanical properties. nih.gov

Catalytic Systems in But 2 Yne 1,4 Diol 2 Chloromethyl Oxirane Chemistry

Catalysts for Synthesis and Etherification Reactions

The formation of but-2-yne-1,4-diol 2-(chloromethyl)oxirane typically involves the etherification of but-2-yne-1,4-diol with 2-(chloromethyl)oxirane, more commonly known as epichlorohydrin (B41342). This reaction requires catalysts to facilitate the nucleophilic attack of the diol's hydroxyl group on the epoxide ring of epichlorohydrin.

Lewis Acid and Brønsted Acid Catalysis

Lewis acids are effective catalysts for the ring-opening of epoxides by alcohols. google.comucdavis.edu Their primary role is to coordinate to the oxygen atom of the epoxide ring, which polarizes the C-O bonds and renders the ring more susceptible to nucleophilic attack. youtube.com Common Lewis acid catalysts for this type of reaction include metal halides such as tin(IV) chloride (SnCl₄), aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) and its complexes. google.comgoogle.com The general mechanism involves the activation of the electrophilic epoxide by the Lewis acid, followed by the nucleophilic attack of the alcohol. youtube.com

In the context of synthesizing this compound, a Lewis acid would activate the epichlorohydrin, allowing one of the hydroxyl groups of but-2-yne-1,4-diol to open the ring, forming a chlorohydrin ether intermediate. This is often followed by a dehydrohalogenation step, typically with a base, to re-form the epoxide ring, yielding the glycidyl (B131873) ether. However, a significant drawback of some Lewis acid processes is the potential for high chlorine content in the final product. google.com

Brønsted acids can also catalyze the esterification of alcohols. nih.govrsc.orgrsc.org The mechanism involves protonation of the epoxide oxygen, which enhances its electrophilicity. nih.gov While effective, the use of strong mineral acids can lead to side reactions and corrosion issues. nih.gov

Table 1: Representative Acid Catalysts for Epoxide Ring-Opening with Alcohols

| Catalyst Type | Catalyst Example | General Reaction Conditions | Reference |

|---|---|---|---|

| Lewis Acid | Tin(IV) Chloride (SnCl₄) | Varies, often moderate temperatures | google.com |

| Lewis Acid | Boron Trifluoride (BF₃) | Typically low temperatures | google.comcore.ac.uk |

| Lewis Acid | Lanthanide Triflate | Heated mixture of alcohol and catalyst | google.com |

This table is illustrative of catalysts used for the general reaction between alcohols and epoxides and is applicable to the synthesis of the title compound.

Phase-Transfer Catalysis in Ether Formation

Phase-transfer catalysis (PTC) is a highly efficient method for the synthesis of glycidyl ethers from alcohols and epichlorohydrin, particularly in biphasic systems (e.g., aqueous/organic or solid/liquid). researchgate.netcrdeepjournal.org This technique avoids the need for anhydrous conditions and can lead to higher yields and fewer by-products compared to some traditional methods. chalmers.se

In a typical PTC system for glycidyl ether synthesis, the alcohol (but-2-yne-1,4-diol) is deprotonated by a base (like sodium hydroxide) in the aqueous or solid phase to form an alkoxide. The phase-transfer catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide), transports the alkoxide anion into the organic phase containing the epichlorohydrin. crdeepjournal.orgiagi.or.id The alkoxide then reacts with epichlorohydrin. This method is advantageous as it can be performed without organic solvents and the solid by-products can be easily removed by filtration. researchgate.net The yield for such reactions can be quite high, with reported yields for similar glycidyl ethers exceeding 90%. researchgate.net

Table 2: Common Phase-Transfer Catalysts and Conditions for Glycidyl Ether Synthesis

| Catalyst | Base | System Type | Typical Yields | Reference |

|---|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Sodium Hydroxide (B78521) (NaOH) | Solid/Liquid (Solvent-free) | >90% | researchgate.netchalmers.se |

| Methyltrioctylammonium Chloride | Sodium Hydroxide (NaOH) | Liquid/Liquid | Varies | google.com |

This table presents data for the synthesis of various glycidyl ethers via PTC, the principles of which are directly applicable to the synthesis of this compound.

Catalysis in Ring-Opening Polymerization

The epoxide ring of this compound is susceptible to ring-opening polymerization (ROP), leading to the formation of functional polyethers. The choice of catalytic system is crucial for controlling the polymerization process, including the molecular weight and dispersity of the resulting polymer.

Organometallic Catalysts for Polymerization

Organometallic compounds are widely used as catalysts for the ROP of epoxides. google.com Catalysts based on aluminum, zinc, and cobalt have shown significant activity. google.comacs.orgresearchgate.net For instance, organoaluminum initiators, such as those derived from triethylaluminum, have been developed for the anionic ROP of epoxides, yielding well-defined polymers. acs.org

Bimetallic cobalt complexes have emerged as particularly effective catalysts, demonstrating high activity for the polymerization of various epoxides. researchgate.netillinois.edu These catalysts can operate through a cooperative bimetallic mechanism, facilitating the coordination and ring-opening of the epoxide monomer. illinois.edu While highly active, the use of some organometallic catalysts can be challenged by the need for long reaction times or issues with reproducibility. google.com Polymer-supported organometallic catalysts are also being explored to facilitate catalyst recovery and reuse. semanticscholar.org

Organocatalytic Systems for Controlled Polymerization

Organocatalysis has recently gained prominence as a powerful tool for the ROP of functional epoxides, offering a metal-free alternative to traditional organometallic systems. nih.govacs.orgacs.org Two-component organocatalytic systems, often consisting of a Lewis base (like a phosphine (B1218219) or an N-heterocyclic carbene) and a hydrogen-bond donor (like an alcohol or a thiourea), can provide excellent control over the polymerization. acs.orgrsc.org

For example, a dual organocatalyst system can exhibit high chemoselectivity, preserving sensitive functional groups present in the monomer. acs.orgrsc.org This is particularly relevant for the polymerization of this compound, which contains a reactive chloromethyl group and an internal alkyne. The use of organocatalysts can lead to polymers with narrow molecular weight distributions and predictable molecular weights. nih.govnih.gov

Table 3: Comparison of Catalytic Systems for Epoxide Ring-Opening Polymerization

| Catalyst Class | Specific Example | Key Features | Reference |

|---|---|---|---|

| Organometallic | Bimetallic Cobalt(III) Complexes | High activity and stereoselectivity | researchgate.netillinois.edu |

| Organometallic | Organoaluminum Initiators | Can produce well-defined polymers | acs.org |

| Organocatalyst | Lewis Pair (e.g., Phosphazene base + Alcohol) | Metal-free, high chemoselectivity, controlled polymerization | acs.orgacs.org |

This table summarizes general catalyst classes for epoxide ROP applicable to the title compound.

Stereoselective and Enantioselective Catalysis

The polymerization of a chiral epoxide like this compound can lead to polymers with different tacticities (e.g., isotactic, syndiotactic, atactic), which significantly influences their physical properties. illinois.edu Stereoselective catalysis aims to control the stereochemistry of the polymer backbone during the ROP.

Enantiopure catalysts can selectively polymerize one enantiomer of a racemic epoxide mixture, a process known as kinetic resolution. researchgate.netacs.org This is particularly valuable for producing isotactic polymers from racemic monomers. acs.org Chiral bimetallic cobalt catalysts have shown exceptional activity and selectivity in this regard. researchgate.net

Recent advances have also demonstrated the potential of chiral organocatalysts, such as those based on organoboron compounds derived from BINOL, to produce isotactic-enriched polyethers from racemic epoxides. nih.govrsc.org These catalysts can guide the incoming monomer to adopt a specific orientation, leading to a stereoregular polymer chain. The ability to direct the regioselectivity and enantioselectivity of the epoxide ring-opening is a key challenge, and directing groups within the monomer can be exploited to achieve this control. nih.govresearchgate.net For a molecule like this compound, the hydroxyl group could potentially act as a directing group in certain catalytic systems.

Heterogeneous Catalysis and Catalyst Design

The synthesis of this compound involves the etherification of But-2-yne-1,4-diol with 2-(chloromethyl)oxirane (epichlorohydrin). While specific research on heterogeneous catalysis for this exact reaction is limited, extensive studies on analogous reactions, such as the etherification of other alcohols with epichlorohydrin and the ring-opening of epoxides, provide a strong basis for designing effective solid catalysts. The primary goals in catalyst design for this process are to achieve high conversion and selectivity, minimize the formation of byproducts, and ensure catalyst stability and reusability.

Lewis Acidic Zeolites and Mesoporous Silicas

Lewis acidic zeolites, particularly those with tailored pore structures and active sites, have shown considerable promise for the ring-opening of epoxides with alcohols. osti.govresearchgate.net Materials like Sn-Beta zeolites are effective due to the presence of isolated Lewis acid sites within a well-defined microporous framework. osti.govresearchgate.net These sites can activate the epoxide ring of epichlorohydrin, facilitating nucleophilic attack by the hydroxyl groups of But-2-yne-1,4-diol.

The design of such catalysts focuses on several key aspects:

Nature of the Lewis Acid Site: The choice of the metal heteroatom (e.g., Sn, Zr, Hf) incorporated into the zeolite framework is crucial. Tin-containing zeolites often exhibit superior activity and regioselectivity compared to other options. researchgate.net

Pore Architecture: The pore size and dimensionality of the zeolite support can influence selectivity by controlling the diffusion of reactants and products. osti.gov For a molecule like But-2-yne-1,4-diol, a support with appropriate pore dimensions would be necessary to allow access to the active sites while potentially preventing undesired secondary reactions of the product.

Hydrophobicity: The surface properties of the catalyst can be tuned to favor the adsorption of the reactants and desorption of the product, thereby enhancing reaction rates.

Supported Metal Catalysts

While less common for this specific type of etherification, supported metal catalysts could be designed to facilitate the reaction. The synthesis of 1,4-Butanediol diglycidyl ether, a structurally similar compound, utilizes Lewis acid catalysts. wikipedia.org This suggests that supported Lewis acidic metals could be effective. Iron(III) triflate, for instance, has been shown to catalyze the etherification of alcohols. nih.gov Immobilizing such Lewis acids on a solid support like silica (B1680970) or alumina (B75360) could yield a recyclable heterogeneous catalyst.

Polymer-Supported Catalysts

Polymer resins functionalized with acidic or basic groups represent another viable class of heterogeneous catalysts. For instance, polystyrene-supported quaternary alkyl ammonium salts have been successfully used for the synthesis of glycidyl esters. nih.gov Similarly, resins with sulfonic acid groups or other Lewis acidic functionalities could be employed. The key design parameters for these catalysts include:

Polymer Matrix: The physical properties of the polymer support, such as swelling behavior and thermal stability, are important for catalyst performance and longevity.

Nature of the Active Group: The type and density of the functional groups on the polymer will determine the catalytic activity.

Accessibility of Active Sites: The porosity of the resin must allow for efficient diffusion of the reactants to the active centers.

Research Findings on Analogous Reactions

Detailed research into the etherification of alcohols with epichlorohydrin and related epoxide ring-opening reactions provides valuable data for designing catalysts for the synthesis of this compound. The following table summarizes key findings from studies on analogous systems.

| Catalyst System | Reactants | Key Findings | Reference(s) |

| Sn-Beta Zeolite | Epichlorohydrin and Methanol | High activity and regioselectivity for epoxide ring opening. The tin sites act as effective Lewis acids. Catalyst is stable and reusable. | osti.govresearchgate.net |

| Zr-Beta, Hf-Beta Zeolites | Epichlorohydrin and Methanol | Active for epoxide ring opening, but less so than Sn-Beta. | researchgate.net |

| Polystyrene-supported Quaternary Alkyl Ammonium Salts | Methyl Esters and Glycidol | Excellent activity and reusability for transesterification to form glycidyl esters. | nih.gov |

| Iron(III) Triflates | Benzylic Alcohols | Effective homogeneous catalyst for selective etherification. Could be supported for heterogeneous use. | nih.gov |

| Perchlorate Solid Acids (e.g., Zinc Perchlorate) | Allyl Alcohol and Epichlorohydrin | Used for the ring-opening reaction to form the chlorohydrin intermediate in glycidyl ether synthesis. | google.com |

| Lewis Acids (e.g., Boron Trifluoride, Stannic Chloride) | Alcohols and Epichlorohydrin | Traditional catalysts for glycidyl ether synthesis, though often used homogeneously. | google.com |

The data from these analogous systems strongly suggest that a heterogeneous catalyst for the synthesis of this compound should possess well-defined Lewis acidic sites. A promising approach would be the use of a tin-substituted zeolite, such as Sn-Beta, which has demonstrated high efficacy in the activation of epichlorohydrin for nucleophilic attack by alcohols. osti.govresearchgate.net The design would need to consider the specific steric and electronic properties of But-2-yne-1,4-diol to optimize the catalyst architecture for selective mono-etherification and prevent polymerization or other side reactions.

Advanced Spectroscopic and Mechanistic Investigations of But 2 Yne 1,4 Diol 2 Chloromethyl Oxirane Reactions

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Pathway Delineation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for delineating the mechanistic pathways in the formation and reactions of But-2-yne-1,4-diol 2-(chloromethyl)oxirane. By monitoring the reaction between but-2-yne-1,4-diol and epichlorohydrin (B41342), one can observe the disappearance of reactant signals and the appearance of product signals, providing direct evidence of the chemical transformation.

The reaction progress can be followed by ¹H NMR. The protons on the carbons adjacent to the hydroxyl groups in but-2-yne-1,4-diol (HO-CH₂ -C≡C-CH₂ -OH) show a characteristic chemical shift. Likewise, the protons of the epoxide ring and the chloromethyl group in epichlorohydrin have distinct signals. libretexts.orgmarinelipids.ca Upon reaction, the formation of an ether linkage causes a downfield shift of the corresponding methylene (B1212753) protons of the butynediol moiety. The signals for the epoxide protons are replaced by signals corresponding to a diol structure resulting from the ring-opening. nih.gov

For instance, in a base-catalyzed Sɴ2 reaction, the nucleophilic attack occurs at the least sterically hindered carbon of the epoxide. libretexts.orglumenlearning.com This would lead to the formation of a specific regioisomer. ¹H and ¹³C NMR can distinguish between this product and the one formed via an acid-catalyzed mechanism, which often favors attack at the more substituted carbon. libretexts.org Kinetic studies can be performed by integrating the NMR signals over time to determine reaction rates and orders, offering deep insight into the reaction mechanism. rsc.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for the Reaction System Note: Shifts are approximate and can vary based on solvent and other conditions.

| Compound/Moiety | Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|---|

| But-2-yne-1,4-diol | -CH₂- | ~4.2 | ~50 |

| -C≡C- | - | ~80-90 | |

| Epichlorohydrin | Epoxide CH₂, CH | 2.5 - 3.5 | 40 - 60 libretexts.org |

| -CH₂Cl | ~3.6 | ~45 | |

| Product Moiety | -O-CH₂-(alkyne) | 3.5 - 4.5 libretexts.org | ~60-70 |

| -CH(OH)-CH₂Cl | 3.7 - 4.0 | ~70 (CHOH), ~47 (CH₂Cl) | |

| -CH(CH₂Cl)-CH₂OH | 3.5 - 3.8 | ~75 (CH), ~63 (CH₂OH) |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Intermediates

Infrared (IR) and Raman spectroscopy are powerful techniques for analyzing the vibrational modes of molecules, allowing for the identification of functional groups and the tracking of their transformation during a reaction. In the synthesis of this compound, these methods can confirm the consumption of reactants and the formation of the ether product by monitoring key vibrational bands.

The IR spectrum of but-2-yne-1,4-diol is characterized by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the alcohol groups. It also shows a weak to medium C≡C stretching band around 2200-2260 cm⁻¹. Epichlorohydrin displays characteristic C-O stretching of the epoxide ring (oxirane), typically seen as a band around 1250 cm⁻¹ and another near 850 cm⁻¹ (ring "breathing"). mdpi.com

During the reaction, the disappearance of the broad O-H band from but-2-yne-1,4-diol and the appearance of a strong C-O-C ether stretching band between 1000-1300 cm⁻¹ in the product spectrum are clear indicators of ether formation. libretexts.org Raman spectroscopy complements IR, particularly for the alkyne C≡C bond, which often produces a strong, sharp signal due to its symmetric nature, making it easy to monitor. nih.gov Analysis of reaction intermediates, if they can be isolated or their concentration is significant, would reveal the presence of both hydroxyl and ether functionalities, providing a snapshot of the reaction's progress.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Reaction Analysis

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Comment |

|---|---|---|---|---|

| Alcohol (O-H) | Stretching | 3200-3600 (Broad) | Weak | Disappears upon reaction. |

| Alkyne (C≡C) | Stretching | 2100-2260 (Weak-Medium) | 2100-2260 (Strong) | Remains in the product. |

| Epoxide (C-O) | Ring Stretch / Breath | ~1250 / ~850 | Active | Disappears upon ring-opening. |

| Ether (C-O-C) | Asymmetric Stretch | 1000-1300 (Strong) | Active | Appears in product. |

| Alkyl Halide (C-Cl) | Stretching | 600-800 | Active | Remains in the product. |

Mass Spectrometry Techniques in Reaction Product Identification and Kinetic Studies

Mass spectrometry (MS) is indispensable for identifying reaction products by determining their molecular weight and elemental formula. For this compound (C₇H₉ClO₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition. The molecular ion (M⁺) peak would be expected at an m/z corresponding to its molecular weight (~176 g/mol for the ³⁵Cl isotope). A key feature would be the isotopic pattern of chlorine: the presence of a peak at M+2 with roughly one-third the intensity of the M⁺ peak is definitive evidence of a single chlorine atom in the molecule. libretexts.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information. Common fragmentation pathways for ethers include α-cleavage (breaking the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. scribd.comlibretexts.org For the title compound, likely fragment ions would correspond to the loss of the chloromethyl radical (•CH₂Cl) or the cleavage of the newly formed ether bond. Observing these specific fragments helps to confirm the connectivity of the atoms and thus the structure of the product.

Furthermore, MS is a powerful tool for kinetic studies. By coupling a reaction vessel to a mass spectrometer, the concentration of reactants, intermediates, and products can be monitored in real-time by tracking the intensity of their respective molecular ions. This allows for the rapid determination of reaction rates under various conditions. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for Product Identification

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 176 | [C₇H₉³⁵ClO₂]⁺ | Molecular Ion (M⁺) |

| 178 | [C₇H₉³⁷ClO₂]⁺ | M+2 Isotope Peak |

| 141 | [M - Cl]⁺ | Loss of chlorine radical |

| 127 | [M - •CH₂Cl]⁺ | α-cleavage, loss of chloromethyl radical |

| 85 | [HOCH₂C≡CCH₂]⁺ | Cleavage of the ether C-O bond |

| 49 | [CH₂Cl]⁺ | Chloromethyl cation |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and three-dimensional arrangement of atoms. The title compound, this compound, is typically a liquid, precluding direct analysis by single-crystal X-ray diffraction. However, this technique is invaluable for elucidating the structure of solid derivatives.

To apply this method, a crystalline derivative of the title compound must be synthesized. This could be achieved, for example, by reacting the remaining free hydroxyl group with a reagent that introduces a rigid, bulky group (like a substituted benzoic acid to form an ester) which promotes crystallization.

Once suitable crystals of a derivative are obtained, X-ray diffraction analysis can unambiguously confirm the molecular structure. It would verify the connectivity established by the reaction of the diol and epoxide, including the specific regio- and stereochemistry of the epoxide ring-opening. For example, it could differentiate between isomers and confirm the trans configuration of the hydroxyl and ether groups resulting from an Sɴ2 attack. nih.gov The crystal structure of the parent compound, but-2-yne-1,4-diol, is known, providing a reference for the geometry of the butynediol backbone. nih.gov By analyzing a solid derivative, one can extrapolate the core structure of the parent liquid compound with high confidence. researchgate.netmdpi.com

Table 4: Information Obtainable from X-ray Crystallography of a Solid Derivative

| Structural Parameter | Significance for Mechanistic Investigation |

|---|---|

| Atomic Connectivity | Unambiguously confirms the final product structure and rules out isomers. |

| Bond Lengths & Angles | Provides precise geometric data, revealing any strain or unusual bonding. |

| Stereochemistry | Determines the relative and absolute configuration at chiral centers, which is crucial for understanding the reaction mechanism (e.g., Sɴ2 vs. Sɴ1). |

| Conformation | Shows the preferred 3D shape of the molecule in the solid state. |

| Intermolecular Interactions | Reveals how molecules pack in the crystal lattice (e.g., hydrogen bonding), which can influence physical properties. |

Compound Index

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

While the fundamental synthesis of but-2-yne-1,4-diol 2-(chloromethyl)oxirane involves the reaction of but-2-yne-1,4-diol with 2-(chloromethyl)oxirane (epichlorohydrin), significant opportunities exist for the development of more efficient and selective synthetic methodologies. Current research in related etherification reactions is focused on overcoming challenges such as the formation of oligomers and the low selectivity for the desired product. phasetransfercatalysis.com

Future research is anticipated to explore the use of advanced catalytic systems to enhance reaction efficiency and yield. Phase-transfer catalysis, for instance, has shown promise in similar etherification reactions involving epichlorohydrin (B41342) by facilitating the reaction between the alcohol and the epoxide under milder conditions. phasetransfercatalysis.com The development of novel catalysts, such as lanthanum trifluoromethanesulfonate, is another promising avenue for achieving higher yields and minimizing the formation of polymeric by-products. google.com

Furthermore, the regioselectivity of the epoxide ring-opening is a critical aspect that warrants further investigation. acs.org The development of catalysts that can precisely control the nucleophilic attack on the oxirane ring will be crucial for synthesizing structurally well-defined products. Computational studies could play a vital role in designing such catalysts by providing insights into the reaction mechanisms and transition states. nih.gov

Table 1: Potential Catalytic Systems for Enhanced Synthesis

| Catalyst Type | Potential Advantages | Research Focus |

| Phase-Transfer Catalysts (e.g., Tetra-alkylammonium halides) | Milder reaction conditions, improved selectivity, solvent-free options. phasetransfercatalysis.com | Optimization of catalyst structure and reaction parameters to maximize the yield of the desired mono-adduct. |

| Lewis Acids (e.g., Lanthanum trifluoromethanesulphonate) | High yields, reduced formation of polymeric by-products. google.com | Exploration of a broader range of Lewis acid catalysts and their application in continuous flow reactors. |

| Heterogeneous Catalysts | Ease of separation and reusability, contributing to greener processes. | Development of robust and highly active solid catalysts for the etherification of diols with epichlorohydrin. |

Exploration of Advanced Material Applications Beyond Current Scope

The trifunctional nature of this compound makes it a versatile building block for a wide array of advanced materials. The alkyne group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile construction of complex macromolecular architectures. wikipedia.org The epoxide and chloromethyl groups offer additional sites for polymerization and cross-linking.

Future research is expected to leverage these reactive handles to develop novel polymers with tailored properties. For instance, the incorporation of this molecule into epoxy resins could lead to materials with enhanced thermal stability, mechanical strength, and chemical resistance. The alkyne functionality could be utilized for post-polymerization modification, allowing for the introduction of specific functionalities or for the development of self-healing materials. scilit.comresearchgate.net

The development of alkyne-functionalized polymers for applications in electronics, biomedicine, and advanced coatings is a rapidly growing field. rsc.orgoup.comnih.gov this compound could serve as a key monomer in the synthesis of such polymers, offering a unique combination of rigidity and reactivity.

Table 2: Potential Advanced Material Applications

| Application Area | Potential Role of the Compound | Key Research Directions |

| Advanced Composites | As a cross-linking agent or a monomer in high-performance epoxy resins. | Investigating the effect of its incorporation on the mechanical and thermal properties of composites. |

| Functional Coatings | As a component in coatings with enhanced scratch resistance, chemical stability, and tunable surface properties. | Exploring its use in developing anti-corrosion and anti-fouling coatings through surface modification via click chemistry. |

| Biomedical Materials | In the synthesis of biocompatible and biodegradable polymers for drug delivery and tissue engineering. nih.govresearchgate.net | Functionalization of the alkyne group with bioactive molecules and studying the in-vitro and in-vivo performance of the resulting materials. |

| Self-Healing Polymers | The alkyne group can be used in dynamic covalent chemistries or click reactions to create reversible bonds for self-healing capabilities. | Designing polymer networks that can undergo reversible bond formation upon damage, triggered by external stimuli. |

Integration with Green and Sustainable Chemistry Principles

The principles of green chemistry are increasingly influencing the design of chemical processes and products. Future research on this compound is expected to align with these principles, focusing on the use of renewable feedstocks, atom-efficient reactions, and the reduction of hazardous waste.

The development of solvent-free reaction conditions, potentially utilizing phase-transfer catalysis, would further enhance the green credentials of the synthesis. phasetransfercatalysis.com Moreover, designing synthetic routes that maximize atom economy by minimizing the formation of byproducts is a key tenet of green chemistry that will guide future research. The use of recyclable catalysts will also be a critical factor in developing sustainable manufacturing processes. nih.gov

Efforts are also being directed towards creating sustainable epoxy resins from bio-based sources like vegetable oils, lignin, and sugars, which could be an application area for this compound. biorizon.eumdpi.comnsf.govmdpi.com

Interdisciplinary Research Opportunities and Challenges

The unique combination of functional groups in this compound opens up a plethora of opportunities for interdisciplinary research, bridging chemistry, materials science, and biology.

In the realm of medicinal chemistry, the alkyne handle allows for the application of click chemistry to attach the molecule to biomolecules, potentially leading to the development of new therapeutic agents or diagnostic tools. nih.govnih.gov The epoxide and chloromethyl groups could be exploited for their reactivity towards biological nucleophiles, although this would require careful consideration of cytotoxicity.

In materials science, the molecule could be used to create functionalized nanoparticles for applications in catalysis and sensing. beilstein-journals.orgmdpi.com The rigid alkyne core could impart interesting photophysical properties to materials, making them suitable for optoelectronic applications.

A significant challenge in realizing these interdisciplinary applications will be the precise control over the reactivity of the different functional groups. Developing selective reaction conditions that allow for the independent modification of the alkyne, epoxide, and chloromethyl moieties will be a key research focus. Furthermore, a thorough understanding of the structure-property relationships of materials derived from this compound will be essential for their rational design and application. emory.edu

Q & A

Q. What experimental methods are recommended for synthesizing But-2-yne-1,4-diol 2-(chloromethyl)oxirane with high yield?

A common approach involves the reaction of But-2-yne-1,4-diol with epichlorohydrin derivatives under controlled acidic or basic conditions. For example, dichloromethane as a solvent at low temperatures (-10°C) can minimize side reactions, while triethylamine acts as a base to neutralize HCl byproducts . Column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) is critical for purification to isolate the target compound from unreacted diol or chlorinated intermediates .

Q. How can spectroscopic techniques distinguish the epoxide and alkyne functionalities in this compound?

- NMR Spectroscopy : The epoxide ring protons (δ 3.5–4.5 ppm) and alkyne protons (δ 2.0–2.5 ppm) exhibit distinct splitting patterns. For example, oxirane protons show coupling constants (J = 4–5 Hz) due to ring strain .

- IR Spectroscopy : Epoxide C-O stretching (1250–950 cm⁻¹) and alkyne C≡C stretching (~2100 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in cross-linking reactions?

The chloromethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or hydroxyl groups, forming covalent bonds. For example, in polymer chemistry, it reacts with diols to create cross-linked networks. Kinetic studies using HPLC or GC-MS can monitor reaction progress, while computational modeling (DFT) predicts transition states and regioselectivity .

Q. How do pH and temperature affect the stability of the epoxide ring during storage?

- Acidic Conditions : Epoxide rings hydrolyze to vicinal diols, detectable via titration or LC-MS .

- Thermal Stability : Accelerated degradation studies (e.g., 40–60°C) paired with Arrhenius analysis quantify activation energy. For example, continuous cooling (0–4°C) during storage mitigates degradation .

Data Contradictions and Reproducibility

Q. Why do reported melting points for this compound vary across studies?

Variations arise from impurities (e.g., residual solvents or unreacted diol) or polymorphic forms. Differential Scanning Calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) and recrystallization in solvents like ethyl acetate/hexane improves consistency .

Q. How can researchers address discrepancies in reaction yields when scaling up synthesis?

- Micro vs. Macro Scale : Mixing inefficiencies in larger batches may reduce yields. Use of flow chemistry or segmented reactors improves heat/mass transfer .